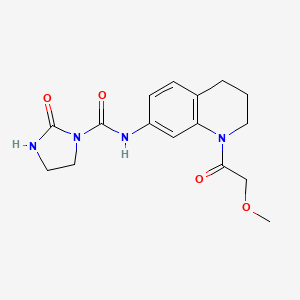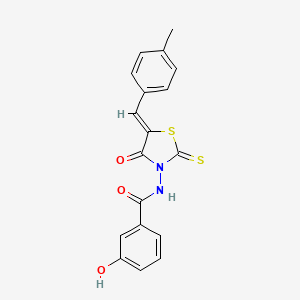
(Z)-3-hydroxy-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Synthesis Analysis
While specific synthesis information for this compound was not found, benzamides can be synthesized through various methods. One common method involves the reaction of a benzoyl chloride with ammonia or a primary or secondary amine . Another method involves the reaction of an acid anhydride with an amine .Molecular Structure Analysis
The molecular structure of benzamides typically consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amine group (NH2). The specific compound you mentioned likely has additional functional groups attached to the benzene ring .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can react with Grignard reagents to form tertiary amines. They can also undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis
Benzamides are typically solid at room temperature and are generally soluble in common organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A study on thiazolidinone derivatives highlighted the synthesis and evaluation of these compounds for their antimicrobial and anticancer activities. It was found that certain derivatives exhibited significant activity against microbial agents as well as cancer cells, indicating their potential as therapeutic agents in treating infections and cancer (Deep et al., 2016).
Synthesis and Characterisation
Research into thiazolidinone and thiophene derivatives involved their synthesis, characterisation, and evaluation for antimicrobial properties. This work demonstrates the versatility of thiazolidinone compounds in generating a variety of structurally diverse molecules with potential biological activities (Spoorthy et al., 2021).
Antimicrobial Activity Against Bacteria
Another study synthesized a series of thiazolidinone derivatives and tested their antimicrobial efficacy. These compounds showed promising activity against both gram-positive and gram-negative bacteria, suggesting their utility in developing new antibacterial agents (Pansare & Shinde, 2015).
Supramolecular Structures and Hydrogen-Bonded Networks
An investigation into the supramolecular structures of thiazolidinone derivatives revealed complex hydrogen-bonded networks. These structural insights are crucial for understanding the interactions that contribute to the biological activity of these compounds (Delgado et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-hydroxy-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-11-5-7-12(8-6-11)9-15-17(23)20(18(24)25-15)19-16(22)13-3-2-4-14(21)10-13/h2-10,21H,1H3,(H,19,22)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEYKSNBDAIHHH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
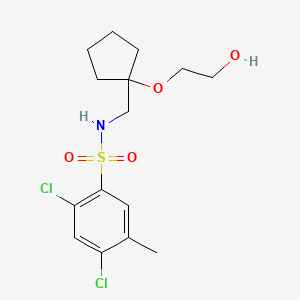
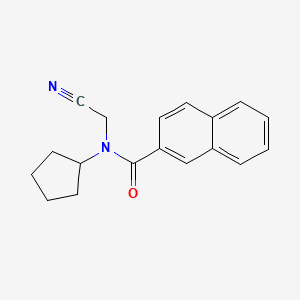
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)
![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)
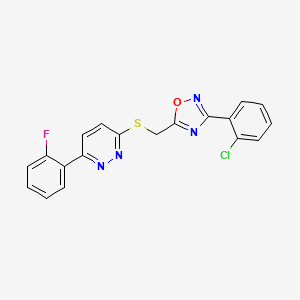
![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)
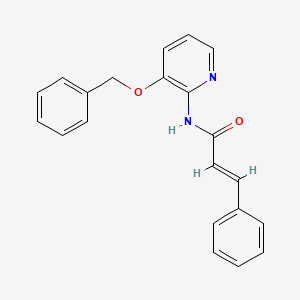
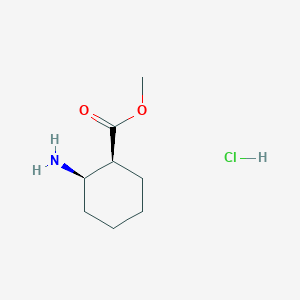
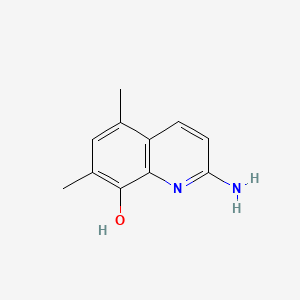
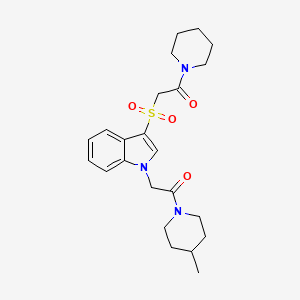
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
